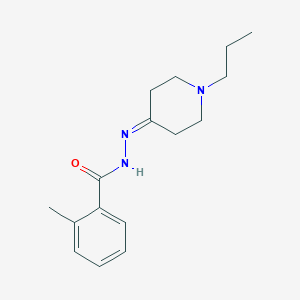![molecular formula C18H17NO2S B447460 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone is a heterocyclic compound that features a unique combination of a thienyl group, a phenyl group, and an isoxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone typically involves the condensation of 5-butyl-2-thiophene carboxaldehyde with 3-phenyl-5(4H)-isoxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-[(5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- 4-[(5-ethyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- 4-[(5-propyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
Comparison: 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone is unique due to the presence of the butyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound of interest for further research .
Propriétés
Formule moléculaire |
C18H17NO2S |
|---|---|
Poids moléculaire |
311.4g/mol |
Nom IUPAC |
(4E)-4-[(5-butylthiophen-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H17NO2S/c1-2-3-9-14-10-11-15(22-14)12-16-17(19-21-18(16)20)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3/b16-12+ |
Clé InChI |
BQFOFECRZIVUKU-FOWTUZBSSA-N |
SMILES |
CCCCC1=CC=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
SMILES isomérique |
CCCCC1=CC=C(S1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCC1=CC=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-({2,4-bisnitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B447379.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,4-dinitrobenzamide](/img/structure/B447380.png)


![2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B447385.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447390.png)


![2-(4-methoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B447394.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B447398.png)
